Boiling Point Elevation Reflects Ortho-CF₃/NO₂ Steric Compression
The predicted normal boiling point of the target compound is 221.8±40.0 °C , which is 22–42 °C higher than the experimentally measured boiling points of two closely related regioisomers: 5-fluoro-2-nitrobenzotrifluoride (198–199 °C, CAS 393-09-9) and 3-fluoro-5-nitrobenzotrifluoride (~180–186 °C, CAS 454-73-9) . The elevation is consistent with enhanced intermolecular dipole–dipole interactions arising from the close proximity of the electron-withdrawing CF₃ and NO₂ groups, which increases the molecular polarizability in the condensed phase.
| Evidence Dimension | Normal boiling point |
|---|---|
| Target Compound Data | 221.8±40.0 °C (predicted) |
| Comparator Or Baseline | 5-Fluoro-2-nitrobenzotrifluoride: 198–199 °C (experimental); 3-Fluoro-5-nitrobenzotrifluoride: ~180–186 °C (predicted/experimental) |
| Quantified Difference | ΔBP ≈ +22 to +42 °C vs. regioisomer comparators |
| Conditions | Predicted values from ACD/Labs Percepta or analogous algorithm; experimental comparator data from supplier certificates of analysis. |
Why This Matters
Higher boiling point directly impacts fractional distillation design for isomer separation (EP0129528B1 teaches separation of 2-, 4-, and 6-nitro isomers by distillation [1]), making the target compound easier to isolate from lower-boiling isomers when mixtures are obtained from nitration of 1-fluoro-2-(trifluoromethyl)benzene.
- [1] EP0129528B1. Process for the preparation of nitro-substituted benzotrifluoride compounds. ‘The crude reaction mixture containing the 2-, 4-, and 6-nitro isomers may be fractionally distilled to separate the 2- and 4-nitro isomers from the 6-nitro isomer.’ View Source
